4-((3-(2,6-difluorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, involves crystallization in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . Another compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was analyzed and found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and often involve multiple steps. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, involves several steps .Scientific Research Applications
Antibacterial Agents
Sulfonamide derivatives, including those with sulfonamido moieties, have been synthesized and evaluated for their antibacterial activity. For instance, novel heterocyclic compounds containing a sulfonamido moiety have shown high antibacterial activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013). These findings suggest that modifications to the sulfonamide group, as seen in the compound , could potentially render it useful as an antibacterial agent in scientific research.
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including SLC-0111 analogs, have been reported for their potent inhibition of carbonic anhydrase, particularly the tumor-associated isoforms IX and XII (Carta, Vullo, Osman, Alothman, & Supuran, 2017). This suggests that sulfonamide derivatives, like the one mentioned, could have applications in cancer research, particularly in studying the mechanisms of hypoxic tumors.
Urease Inhibition
Sulfonamide-linked derivatives have been synthesized as inhibitors of jack bean urease, demonstrating potent activity (Channar, Saeed, Albericio, Larik, Abbas, Hassan, Raza, & Seo, 2017). This indicates potential applications in agricultural and environmental sciences, where urease inhibition is relevant.
Metal Complexation
The complexation of sulfonamide derivatives with metals, such as Ni(II) and Fe(II), has been explored for potential use in pharmaceutical and chemical industries, highlighting the role of sulfonamides in developing compounds with enhanced biological and catalytic potential (Orie, Duru, & Ngochindo, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N4O3S/c1-20(2)25(23,24)21-8-6-11(7-9-21)10-18-15(22)19-14-12(16)4-3-5-13(14)17/h3-5,11H,6-10H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVUOUGHMMCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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